molecular formula C18H18 B13742998 1,2,3,4-Tetramethylphenanthrene CAS No. 4466-77-7

1,2,3,4-Tetramethylphenanthrene

Cat. No.: B13742998
CAS No.: 4466-77-7
M. Wt: 234.3 g/mol
InChI Key: OGWJPJREDQYLQD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylphenanthrene is a methyl-substituted phenanthrene, a class of polycyclic aromatic hydrocarbons (PAHs) that are subjects of interest in various research fields. PAHs are widely studied in materials science for the development of novel organic electronic devices. Specifically, complex PAH structures are investigated for use in organic light-emitting diodes (OLEDs), display technologies, and lighting apparatuses . In environmental and biological research, PAHs like phenanthrene are utilized as model compounds to study metabolic activation pathways. Research indicates that certain metabolic pathways, such as the diol epoxide pathway, are relevant for understanding the biochemical behavior of similar aromatic compounds . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4466-77-7

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,2,3,4-tetramethylphenanthrene

InChI

InChI=1S/C18H18/c1-11-12(2)14(4)18-16(13(11)3)10-9-15-7-5-6-8-17(15)18/h5-10H,1-4H3

InChI Key

OGWJPJREDQYLQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C=CC3=CC=CC=C32)C)C

Origin of Product

United States

Synthetic Methodologies for 1,2,3,4 Tetramethylphenanthrene and Its Analogues

Classical Approaches to the Phenanthrene (B1679779) Core Construction

Traditional methods for building the phenanthrene framework have been foundational in organic synthesis. These strategies often involve multi-step sequences and have been refined over decades to provide access to a wide range of phenanthrene derivatives.

Diels-Alder Reactions of Substituted Vinylnaphthalenes

The Diels-Alder reaction, a powerful tool for forming six-membered rings, offers a convergent approach to the phenanthrene core. researchgate.netmasterorganicchemistry.com This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com In the context of phenanthrene synthesis, a substituted vinylnaphthalene can act as the diene component, reacting with a suitable dienophile. The resulting cycloadduct can then be aromatized to yield the phenanthrene ring system.

The versatility of the Diels-Alder reaction is significant, as a wide variety of dienes and dienophiles can be employed. researchgate.net The reaction is highly stereospecific and its regioselectivity can often be controlled by the electronic nature of the substituents on both the diene and the dienophile. youtube.com For instance, the reaction of a prenylated carbene complex with an o-alkynylbenzoyl derivative can lead to an isobenzofuran (B1246724) intermediate, which undergoes an intramolecular Diels-Alder reaction to form a hydrophenanthrenone derivative. nih.gov Though phenanthrene itself does not readily participate as the diene component in Diels-Alder reactions due to orbital symmetry constraints, anthracene (B1667546), its isomer, does. stackexchange.comresearchgate.net The synthesis of phenanthrene derivatives often relies on constructing the terminal ring through a cycloaddition strategy. researchgate.netnih.gov

Pschorr Reaction-Based Cyclizations

The Pschorr reaction is a classical method for synthesizing phenanthrenes and other tricyclic aromatic systems through an intramolecular radical cyclization. wikipedia.orgorganic-chemistry.org The reaction begins with the diazotization of an α-phenyl-o-aminocinnamic acid derivative using sodium nitrite (B80452) in an acidic medium to form a stable aryldiazonium salt. wikipedia.orgthieme.de

The key step is the subsequent treatment of this diazonium salt with a copper catalyst, typically copper powder or a copper(I) salt. wikipedia.orgthieme.de This induces the loss of nitrogen gas (N₂) and generates an aryl radical. The radical then undergoes intramolecular cyclization onto the adjacent phenyl ring to form a new six-membered ring, which, after rearomatization, yields the phenanthrene skeleton. wikipedia.org In 1896, Robert Pschorr first reported this cyclization to prepare phenanthrene-9-carboxylic acid. thieme.de While effective, the Pschorr reaction can sometimes suffer from moderate yields. organic-chemistry.org

Reaction Mechanism of Pschorr Cyclization

Diazotization : An aromatic amine is converted to a diazonium salt. wikipedia.org

Radical Formation : A copper catalyst facilitates the release of N₂ gas, generating an aryl radical. wikipedia.org

Intramolecular Cyclization : The radical attacks the adjacent aromatic ring. wikipedia.org

Rearomatization : The cyclized intermediate is oxidized to form the stable aromatic phenanthrene product. wikipedia.org

Friedel-Crafts Annulation Strategies

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and can be adapted for the annulation (ring-forming) process required for phenanthrene synthesis. numberanalytics.com This approach typically involves an intramolecular Friedel-Crafts acylation or alkylation to close the third ring onto a biphenyl (B1667301) precursor. For example, a biphenyl derivative containing an appropriately positioned carboxylic acid or acyl chloride side chain can be cyclized under the action of a strong acid or Lewis acid catalyst.

The Friedel-Crafts acetylation of phenanthrene itself has been studied, showing that substitution patterns vary widely with reaction conditions, such as the solvent used. rsc.org For example, using ethylene (B1197577) dichloride as a solvent favors the formation of 9-acetylphenanthrene, while nitrobenzene (B124822) favors the 3-isomer. rsc.org More complex strategies can build the phenanthrenequinone (B147406) skeleton through an intramolecular Friedel-Crafts reaction of an imidazolide, promoted by titanium tetrachloride (TiCl₄). acs.org The synthesis of helicenes has also utilized Friedel-Crafts diacylation of a dimethoxyphenanthrene. acs.org

Table 1: Solvent Effects in Friedel-Crafts Acetylation of Phenanthrene rsc.org

SolventMajor ProductYield of Major Product (%)Other Isomers Formed
Ethylene dichloride9-acetylphenanthrene541-, 2-, 3-, 4-isomers
Nitrobenzene3-acetylphenanthrene651-, 2-, 4-, 9-isomers
Nitromethane3-acetylphenanthrene641-, 2-, 4-, 9-isomers
Chloroform3- & 9-acetylphenanthrene37 (each)1-, 2-, 4-isomers
Carbon disulphide3-acetylphenanthrene39–501-, 2-, 4-, 9-isomers

Other Historical Ring-Closing Reactions

Several other classical methods have proven valuable for phenanthrene synthesis. The Haworth synthesis involves the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride, followed by reduction and a second intramolecular cyclization. youtube.com Dehydrogenation of the resulting cyclic ketone then yields the phenanthrene core.

Another important method is the Bardhan-Sengupta synthesis , which provides a versatile route to phenanthrenes and involves the cyclization of a cyclohexanol (B46403) derivative attached to an aromatic ring, followed by dehydrogenation with selenium. youtube.com Additionally, the photochemical cyclization of stilbene (B7821643) derivatives is a powerful method. Irradiation of a stilbene analogue with UV light can induce an electrocyclization to form a dihydrophenanthrene, which is then oxidized to the final phenanthrene product.

More recently, aromatization-assisted ring-closing metathesis (RCM) has emerged as an efficient strategy for synthesizing phenanthrenes and their hydroxylated derivatives. nih.govacs.org

Modern Advancements in Polyalkylated Phenanthrene Synthesis

Contemporary synthetic chemistry has introduced highly efficient and selective methods for constructing complex aromatic systems, with transition-metal catalysis playing a pivotal role.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed cyclizations)

Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of phenanthrenes due to their high efficiency and functional group tolerance. benthamscience.com These methods often allow for the construction of the phenanthrene core in a single step from readily available starting materials. acs.org

One powerful strategy is the palladium-catalyzed cycloisomerization of biphenyl derivatives that contain an alkyne unit at an ortho-position. nih.govresearchgate.net Catalysts such as PtCl₂, AuCl₃, or GaCl₃ can also be used for this transformation. nih.govcapes.gov.br The reaction likely proceeds via π-complexation of the metal to the alkyne, followed by an intramolecular attack from the adjacent aryl ring to close the six-membered ring. nih.govresearchgate.net

Another innovative approach involves a one-pot tandem reaction sequence combining γ-C(sp²)-H arylation, cationic cyclization, dehydration, and a 1,2-migration, catalyzed by palladium(II). acs.orgnih.gov This method allows for the synthesis of a wide variety of both symmetric and unsymmetric phenanthrenes with diverse functional groups in good to excellent yields. nih.gov Palladium-catalyzed domino reactions have also been developed to synthesize phenanthridinone derivatives, which are structurally related to phenanthrenes. nih.gov These modern methods represent a significant step forward, offering more direct and atom-economical routes to polyalkylated phenanthrenes like 1,2,3,4-tetramethylphenanthrene. benthamscience.com

Table 2: Comparison of Synthetic Methodologies

MethodTypeKey TransformationAdvantagesCommon Limitations
Diels-Alder ReactionClassical[4+2] CycloadditionHigh stereospecificity, convergent. researchgate.netmasterorganicchemistry.comRequires specific diene conformation, aromatization step needed.
Pschorr ReactionClassicalIntramolecular Radical CyclizationDirect formation of the tricyclic system. wikipedia.orgOften moderate yields, requires diazonium salt intermediate. organic-chemistry.org
Friedel-Crafts AnnulationClassicalIntramolecular Electrophilic Acylation/AlkylationUtilizes common starting materials and reagents. acs.orgPotential for isomeric mixtures, harsh acidic conditions. rsc.org
Palladium-Catalyzed CyclizationModernC-H Activation/Cross-Coupling/CycloisomerizationHigh efficiency, atom economy, functional group tolerance. benthamscience.comacs.orgnih.govCatalyst cost, sensitivity to impurities.

Photochemical Cyclodehydrogenation Routes

The photochemical cyclization of stilbene precursors, often referred to as the Mallory reaction, is a foundational and widely utilized method for the synthesis of phenanthrenes. nih.gov This reaction proceeds via the UV irradiation of a (Z)-stilbene derivative, which undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation, typically facilitated by an oxidizing agent like iodine or oxygen, leads to aromatization and the formation of the phenanthrene ring system. nih.govresearchgate.net

The general mechanism involves the photochemical isomerization of the more stable (E)-stilbene to the reactive (Z)-isomer, which is essential for the cyclization to occur. nih.gov The use of catalytic amounts of iodine has been shown to improve product purity and yield by acting as both a promoter for the cis-trans isomerization and an oxidant for the dihydrophenanthrene intermediate. nih.gov

A significant advancement in this methodology involves the use of stilbenes bearing a sulfonyl group on the central double bond. Irradiating these precursors in the presence of a base provides a versatile route to a variety of phenanthrenes and related phenanthrenoids. nih.gov This modified approach expands the scope and applicability of the classical photochemical cyclization. nih.gov

Table 1: Examples of Photocyclization of Stilbene Derivatives

Starting Stilbene Derivative Phenanthrene Product Reaction Conditions Reported Yield (%) Reference
Stilbene Phenanthrene I₂ (catalytic), THF, 125-W hpmv lamp 79 researchgate.net
4-Bromostilbene 2-Bromophenanthrene I₂ (catalytic), THF, 125-W hpmv lamp 84 researchgate.net
4,4'-Dichlorostilbene 2,7-Dichlorophenanthrene I₂ (catalytic), THF, 125-W hpmv lamp 78 researchgate.net

Cascade and Tandem Reactions for Phenanthrene Skeleton Formation

Modern organic synthesis increasingly relies on cascade and tandem reactions to construct complex molecular architectures efficiently. These one-pot processes minimize waste and improve step economy by combining multiple transformations without isolating intermediates. Several such strategies have been developed for the synthesis of the phenanthrene skeleton.

One notable approach involves a palladium(II)-catalyzed tandem reaction sequence. This method begins with the γ-C(sp²)–H arylation of a substrate, followed by cationic cyclization, dehydration, and a 1,2-migration to furnish the phenanthrene product. acs.org This powerful strategy allows for the synthesis of a wide array of both symmetrical and unsymmetrical phenanthrenes with good to excellent yields from readily available starting materials. acs.org

Another innovative method is a photoinduced cascade synthesis that combines aryl iodides and styrenes. nih.govacs.orgfigshare.com In this process, photoexcitation of the aryl iodide leads to the formation of an aryl radical, which then reacts with the styrene (B11656) to generate a stilbene derivative in situ. nih.govacs.org This stilbene intermediate subsequently undergoes a photoinduced cyclization, promoted by iodine generated during the initial step, to yield the final phenanthrene product. nih.govacs.orgfigshare.com This method is advantageous as it avoids hazardous reagents and demonstrates good functional group tolerance. nih.gov

Palladium-catalyzed pericyclic reactions have also been developed for synthesizing phenanthrenes and their alkyl derivatives. researchgate.net These methods offer an alternative pathway to the core structure and can be adapted for producing mono- and dialkylphenanthrenes. researchgate.net

Table 2: Overview of Cascade/Tandem Reactions for Phenanthrene Synthesis

Reaction Type Key Steps Catalyst/Conditions Precursors Reference
Palladium-Catalyzed Tandem Reaction γ-C(sp²)–H arylation, cyclization, dehydration, 1,2-migration Palladium(II) Not specified acs.org
Photoinduced Cascade Arylation, photoinduced cyclization Photoirradiation Aryl iodides, styrenes nih.govacs.org
Palladium-Catalyzed Pericyclic Reaction Pericyclic ring closure Palladium(0) Vinyl bromoaldehydes, aromatic bromoaldehydes researchgate.netespublisher.com

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the phenanthrene framework opens up possibilities for applications in materials science and medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch This can be achieved using several strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysts. ethz.ch

For a molecule like this compound, chirality could be introduced if the substitution pattern creates a non-superimposable mirror image, for instance, in helically chiral derivatives or if substituents on the saturated ring of a tetrahydro-analogue create stereocenters.

The synthesis of chiral derivatives of related structures provides insight into applicable methodologies. For example, in the synthesis of 3-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) analogues, which also contain a saturated six-membered ring fused to a benzene (B151609) ring, chirality is a key consideration. nih.gov The synthesis and evaluation of these analogues demonstrate how modifying substituents at a stereogenic center (the 3-position) can be achieved. nih.gov

General approaches to stereoselective synthesis that could be applied to phenanthrene derivatives include:

Chiral Pool Synthesis : Starting with an enantiomerically pure material that already contains one or more of the desired stereocenters. ethz.ch

Chiral Auxiliaries : Attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed. ethz.ch

Enantioselective Catalysis : Using a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method as only a substoichiometric amount of the chiral agent is needed. ethz.ch

While specific examples of stereoselective synthesis yielding chiral derivatives of this compound are not readily found, the principles of asymmetric synthesis are well-established and could be applied to suitable precursors to control the formation of stereocenters, for example, during the reduction of a phenanthrene to a tetrahydrophenanthrene derivative or during the construction of the ring system itself.

Advanced Spectroscopic and Structural Elucidation of 1,2,3,4 Tetramethylphenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Analysis of Methyl Group Environments and Aromatic Protons

In the ¹H NMR spectrum of 1,2,3,4-tetramethylphenanthrene, the chemical shifts of the methyl groups and aromatic protons are influenced by their respective electronic environments. The four methyl groups, being chemically non-equivalent due to their positions on the phenanthrene (B1679779) core, would be expected to produce distinct signals. Protons on the aromatic rings also exhibit unique chemical shifts based on their proximity to the methyl substituents and their position within the fused ring system. The integration of these signals would correspond to the number of protons in each set. libretexts.org For instance, in similar substituted aromatic systems like dimethylbenzenes, the position of the methyl groups significantly impacts the chemical shifts of the aromatic protons. libretexts.org

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Quaternary Carbons

Carbon-13 NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. udel.edu A key feature of ¹³C NMR is its wide chemical shift range (0-220 ppm), which typically allows for the resolution of individual carbon signals, even in complex molecules. pressbooks.publibretexts.org In this compound, each of the 18 carbon atoms would, in principle, give a distinct signal, unless symmetry renders some carbons chemically equivalent. masterorganicchemistry.com

The spectrum would show signals for the four methyl carbons, the ten aromatic CH carbons, and the four quaternary carbons (carbons to which the methyl groups are attached and the two carbons at the fusion of the rings). The chemical shifts of sp³-hybridized methyl carbons generally appear in the upfield region of the spectrum (around 10-40 ppm). careerendeavour.com Aromatic carbons resonate in the downfield region (typically 110-160 ppm). careerendeavour.com Quaternary carbons, which are not directly bonded to any protons, often exhibit weaker signals due to longer relaxation times. careerendeavour.com The specific chemical shifts are influenced by factors such as hybridization and the electronic effects of neighboring groups. udel.edu

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift Range (ppm)
Methyl Carbons (C1, C2, C3, C4-CH₃)10 - 40
Aromatic CH Carbons110 - 140
Quaternary Aromatic Carbons120 - 160

Note: These are general predicted ranges and actual values may vary.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the intricate connectivities and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled to each other, typically over two or three bonds. This would be instrumental in tracing the connectivity of the aromatic protons in this compound.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is particularly valuable for identifying quaternary carbons by observing their correlations with nearby protons, such as the methyl protons. It also helps to piece together the fragments identified by COSY and HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. libretexts.org This is crucial for determining the three-dimensional structure and conformation of the molecule. libretexts.org Cross-peaks in a NOESY spectrum indicate through-space interactions. youtube.com

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals in this compound can be achieved.

Nuclear Overhauser Effect (NOE) Spectroscopy for Conformational Analysis and Steric Interactions

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are spatially close. wikipedia.org In NOE spectroscopy, irradiating one proton signal can lead to an enhancement of the signal of a nearby proton. ucl.ac.ukorganicchemistrydata.org The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances, typically up to 5 Å. libretexts.org

For this compound, NOE experiments would be critical in establishing the spatial relationships between the four methyl groups and the adjacent aromatic protons. For example, an NOE would be expected between the protons of the C1-methyl group and the H10 proton, as well as between the C4-methyl group protons and the H5 proton. These interactions would provide definitive proof of the substitution pattern and reveal any steric strain or conformational preferences arising from the crowding of the methyl groups in the "bay region" of the phenanthrene skeleton. The presence or absence of specific NOEs helps to build a three-dimensional model of the molecule. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be characterized by several key absorption bands:

C-H Stretching (Aromatic) : These absorptions typically appear in the region of 3100-3000 cm⁻¹.

C-H Stretching (Aliphatic) : The C-H stretching vibrations of the methyl groups would be observed in the 3000-2850 cm⁻¹ range.

C=C Stretching (Aromatic) : The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to several bands in the 1600-1450 cm⁻¹ region.

C-H Bending (Aliphatic) : The bending vibrations of the methyl groups would be found around 1450 cm⁻¹ and 1375 cm⁻¹.

C-H Out-of-Plane Bending (Aromatic) : These strong absorptions, which are characteristic of the substitution pattern on the aromatic ring, typically appear in the 900-675 cm⁻¹ region.

While a specific IR spectrum for this compound was not found in the search results, the expected absorption regions can be predicted based on the functional groups present in the molecule.

Raman Spectroscopy for Aromatic Ring Vibrations

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing a detailed fingerprint of their structure. For PAHs like this compound, the Raman spectrum is dominated by vibrations of the aromatic rings. nih.gov

Table 1: General Raman Shift Ranges for PAHs

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
C=C In-plane Vibrations1500-1660
C-H Bending1200-1600
C-C Bending300-1000

This table provides general ranges for PAHs and the specific values for this compound may vary.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It is widely used in the analysis of PAHs in various matrices. shimadzu.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₈H₁₈), the theoretical exact mass can be calculated. While specific HRMS data for this compound is not available, GC-HRMS methods have been developed for the analysis of other PAHs, demonstrating the capability to achieve high mass resolution (m/Δm ≥ 10,000) and low limits of quantification. nih.gov This level of precision is crucial for differentiating between isomers and for the unambiguous identification of compounds in complex mixtures. rsc.org

Elucidation of Fragmentation Pathways

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation patterns of PAHs are often characterized by the loss of stable neutral molecules or radicals. For alkylated PAHs, a common fragmentation pathway involves the loss of a methyl group (a mass loss of 15 amu) or other alkyl fragments. youtube.com The stability of the resulting fragment ions influences the intensity of the corresponding peaks in the mass spectrum. For instance, the formation of a stable tropylium (B1234903) ion (m/z 91) is a characteristic fragmentation for some aromatic compounds. youtube.com The fragmentation of methylated phenanthrenes would be expected to show a prominent molecular ion peak due to the stability of the aromatic system, along with peaks corresponding to the loss of one or more methyl groups. nih.gov The specific fragmentation pattern can help to distinguish between different isomers of tetramethylphenanthrene.

Table 2: Expected Key Mass Fragments for this compound

m/zIdentity
234Molecular Ion [M]⁺
219[M - CH₃]⁺
204[M - 2CH₃]⁺
189[M - 3CH₃]⁺
174[M - 4CH₃]⁺

This table is predictive and based on general fragmentation patterns of alkylated PAHs. Actual fragmentation may vary.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly informative for conjugated π-electron systems like those in PAHs.

Electronic Transitions and Aromaticity Probes

PAHs exhibit characteristic UV-Vis absorption spectra due to π → π* electronic transitions. The extent of conjugation in the aromatic system significantly influences the wavelength of maximum absorption (λₘₐₓ). utoronto.ca For phenanthrene and its derivatives, multiple absorption bands are typically observed. researchgate.net Increasing the extent of conjugation or adding substituents can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). utoronto.ca While specific UV-Vis data for this compound is not published, studies on other phenanthrene derivatives show intense absorption bands between 250 and 275 nm. researchgate.net

Fluorescence spectroscopy provides further insights into the electronic structure. Many PAHs are fluorescent, and their emission spectra can be used for identification and quantification. nih.gov The fluorescence characteristics, such as quantum yield and lifetime, are sensitive to the molecular structure and environment. For example, isomers like anthracene (B1667546) and phenanthrene exhibit distinct fluorescence properties. researchgate.net The introduction of methyl groups on the phenanthrene ring system would be expected to modulate its fluorescence spectrum.

Theoretical and Computational Investigations of 1,2,3,4 Tetramethylphenanthrene

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are powerful tools for elucidating the electronic structure of molecules like 1,2,3,4-tetramethylphenanthrene. These computational approaches provide insights into the arrangement and energies of electrons within the molecule, which are fundamental to understanding its chemical behavior.

Molecular Orbital (MO) Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. tcd.iepressbooks.pub In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. utah.edutcd.ie These molecular orbitals are either bonding, antibonding, or non-bonding, and their energies and shapes dictate the molecule's stability and reactivity. pressbooks.pubdalalinstitute.com For this compound, a polycyclic aromatic hydrocarbon (PAH), the π-electrons from the fused benzene (B151609) rings form a delocalized system of molecular orbitals. The distribution of electron density, which can be calculated using quantum chemical methods, reveals the regions of the molecule that are electron-rich or electron-poor. tcd.ie In phenanthrene (B1679779) and its derivatives, the electron density is not uniformly distributed across the rings. The addition of four methyl groups at the 1, 2, 3, and 4 positions further influences this distribution through inductive and hyperconjugative effects.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, FMO analysis can predict the most probable sites for electrophilic or nucleophilic attack. The energies and spatial distributions of the HOMO and LUMO are influenced by the phenanthrene core and the attached methyl groups. While FMO theory is highly effective for smaller systems, its application to larger molecules can be limited by the delocalized nature of the orbitals. nih.gov

Aromaticity Indices and Delocalization Effects

Aromaticity is a key concept in understanding the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. Various computational indices are used to quantify the degree of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromatic character, while positive values suggest antiaromaticity. Another approach involves analyzing electron delocalization indices, which measure the extent of electron sharing between atoms. researchgate.netnih.gov For this compound, the aromaticity of the individual rings within the phenanthrene core can be assessed. The presence of methyl groups can subtly alter the electron delocalization and, consequently, the aromaticity of the adjacent rings. Studies on other polycyclic aromatic hydrocarbons have shown that restricting π-electron delocalization can impact their properties. nih.gov The pattern of π-electron delocalization can also help distinguish between aromatic and antiaromatic systems. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.govspringernature.com These simulations can provide detailed, atomistic insights into the conformational flexibility and dynamics of molecules like this compound. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal how the molecule explores different shapes or conformations. For this compound, the primary conformational flexibility would involve the rotation of the methyl groups. MD simulations can be employed to determine the preferred orientations of these methyl groups and the energy barriers associated with their rotation. This information is valuable for understanding how the molecule's shape might influence its interactions with other molecules or its packing in the solid state. MD simulations can also be used to generate conformational ensembles for further analysis. osti.govrevista-agroproductividad.org

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of many-body systems. nih.gov DFT calculations are particularly valuable for predicting various spectroscopic properties of molecules with a good balance of accuracy and computational cost. nih.govyoutube.com For this compound, DFT can be used to predict its vibrational spectra (infrared and Raman), which arise from the molecule's vibrational modes. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data for structural validation. nih.gov Similarly, DFT, often in its time-dependent form (TD-DFT), can be used to predict electronic absorption spectra (UV-Vis). arxiv.orgchemrxiv.org These calculations provide information about the energies of electronic transitions between different molecular orbitals, which correspond to the absorption bands observed experimentally. The accuracy of these predictions is dependent on the choice of the exchange-correlation functional used in the calculation. chemrxiv.org

Quantitative Structure-Activity Relationships (QSAR) from a Chemical Reactivity Perspective

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govyoutube.commst.dk From a chemical reactivity perspective, QSAR studies on this compound and related PAHs would involve developing mathematical equations that relate calculated molecular descriptors to experimentally observed reactivity. These descriptors can be derived from the compound's structure and can include electronic properties (like HOMO/LUMO energies), steric properties (related to molecular shape), and hydrophobic properties (like the partition coefficient, log P). For instance, a QSAR model might predict the rate of a particular reaction based on the HOMO energy and a shape index of the PAH. nih.gov By establishing a statistically significant relationship, these models can be used to predict the reactivity of other, similar compounds without the need for experimental testing. nih.govnih.gov

Correlation of Steric and Electronic Parameters with Chemical Properties

The chemical properties of this compound are intrinsically linked to the steric and electronic effects imposed by its four methyl substituents. The placement of these groups on the C1, C2, C3, and C4 positions of the phenanthrene core introduces significant steric strain and alters the electronic landscape of the aromatic system.

Electronically, methyl groups are known to be weakly electron-donating through an inductive effect. The presence of four such groups on the same ring increases the electron density of the phenanthrene system. This enhanced electron density can influence the molecule's susceptibility to electrophilic attack and its interactions with other molecules. The combination of these steric and electronic factors governs the unique chemical properties of this compound compared to its parent compound, phenanthrene.

Parameter Phenanthrene (Reference) This compound (Predicted Effect) Rationale
Planarity PlanarNon-planarSignificant steric hindrance between the methyl groups, particularly in the bay region, forces the aromatic rings to distort to relieve strain. epa.gov
Steric Strain LowHighThe close proximity of the four methyl groups results in considerable van der Waals repulsion.
Electron Density BaselineIncreasedThe four electron-donating methyl groups enrich the aromatic system with electrons.
Reactivity towards Electrophiles ModerateIncreasedThe higher electron density makes the aromatic rings more susceptible to attack by electrophiles.

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of PAHs. For this compound, mechanistic studies would likely focus on how the unique steric and electronic features direct the course of chemical transformations, such as electrophilic aromatic substitution or oxidation.

While specific computational studies on the reaction mechanisms of this compound are not widely available, general principles of PAH reactivity, informed by computational chemistry, allow for well-founded predictions. For instance, in an electrophilic aromatic substitution reaction, the initial step involves the attack of an electrophile on the electron-rich aromatic system to form a carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. For this compound, computational models would be expected to show that the electron-donating methyl groups stabilize the positive charge in the carbocation intermediate. However, the steric hindrance caused by these same groups would likely play a dominant role in dictating the site of attack. An incoming electrophile would face significant steric hindrance, particularly at the substituted ring. Therefore, computational modeling would be essential to map the potential energy surface of the reaction, identifying the transition states and intermediates for various possible reaction pathways.

A hypothetical reaction pathway for electrophilic attack could be modeled to compare the activation energies for substitution at different positions on the phenanthrene skeleton. It is anticipated that substitution on the unsubstituted rings would be energetically favored over substitution on the sterically crowded, methylated ring, despite its higher electron density. Such computational experiments would provide precise, quantitative insights into the interplay between steric and electronic effects in the chemical reactions of this highly substituted PAH.

Reactivity, Reaction Mechanisms, and Derivative Chemistry of 1,2,3,4 Tetramethylphenanthrene

Electrophilic Aromatic Substitution Reactions on the Phenanthrene (B1679779) Core

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. The reactivity of 1,2,3,4-tetramethylphenanthrene in EAS is governed by two primary factors: the intrinsic reactivity of the phenanthrene nucleus and the directing effects of the four methyl groups.

The phenanthrene ring system is generally more reactive than benzene (B151609), with substitution patterns being complex. libretexts.org The positions of electrophilic attack are highly dependent on the reaction conditions and the specific electrophile. For the parent phenanthrene, the C9 and C10 positions are often the most reactive sites due to the formation of a more stable carbocation intermediate (a Wheland intermediate) where the aromaticity of the other two rings is preserved. libretexts.org

The four methyl groups on this compound are activating groups, meaning they increase the rate of electrophilic substitution by donating electron density to the aromatic system through an inductive effect and hyperconjugation. libretexts.orguci.edu They are ortho- and para-directors, which would preferentially direct incoming electrophiles to the available ortho and para positions. libretexts.org In this molecule, the directing effects would influence positions within the substituted ring and adjacent positions on the central ring.

A study on the protiodetritiation of various methyl-substituted phenanthrenes in trifluoroacetic acid provides insight into the activating effects of methyl groups at different positions on the phenanthrene core. rsc.org The results show that a methyl group's activating potential varies significantly with its position. rsc.org For instance, a methyl group at the 3-position provides a substantial rate enhancement for substitution at the 9-position, which is attributed to a strong conjugative interaction leading to a p-quinonoid-like transition state. rsc.org Conversely, methyl groups at other positions have a less pronounced, though still activating, effect. rsc.org

For this compound, the combined electron-donating effects of the four methyl groups make the molecule highly activated towards EAS. The most probable sites for substitution would be the C9 and C10 positions, which are already the most reactive sites in phenanthrene. The methyl groups at positions 1 and 4 would further activate the nearby C10 and C9 positions, respectively.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

Reaction Reagents Major Product(s) (Predicted)
Nitration HNO₃, H₂SO₄ 9-Nitro-1,2,3,4-tetramethylphenanthrene and 10-Nitro-1,2,3,4-tetramethylphenanthrene
Halogenation Br₂, FeBr₃ 9-Bromo-1,2,3,4-tetramethylphenanthrene and 10-Bromo-1,2,3,4-tetramethylphenanthrene

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 9-Acetyl-1,2,3,4-tetramethylphenanthrene and 10-Acetyl-1,2,3,4-tetramethylphenanthrene |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (NAS) is generally not a favorable reaction pathway for electron-rich aromatic hydrocarbons like this compound. masterorganicchemistry.comlibretexts.org This type of reaction typically requires the presence of two key features on the aromatic ring:

A good leaving group, usually a halide. youtube.com

Strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

These electron-withdrawing groups are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile, and to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgyoutube.com

This compound lacks both of these requirements. It has no inherent leaving group and is substituted with electron-donating methyl groups, which enrich the π-system and would destabilize the anionic intermediate required for an SNAr mechanism. masterorganicchemistry.com Therefore, under typical NAS conditions, no reaction is expected.

Alternative, high-energy pathways for NAS, such as those involving the formation of a benzyne (B1209423) intermediate, can occur on aryl halides even without activating groups, but they require extremely strong bases like sodium amide (NaNH₂). youtube.com However, this is not a standard or expected reaction for a simple polycyclic aromatic hydrocarbon.

Oxidation and Reduction Reactions of the Aromatic System

Oxidation: The oxidation of phenanthrene and its derivatives can proceed in two main ways: degradation of the aromatic system or oxidation of the alkyl side chains (discussed in section 5.6.1).

The aromatic core of phenanthrene is susceptible to oxidation, particularly at the 9,10-bond, which has more double-bond character than the other bonds in the molecule. libretexts.org Oxidation with agents like chromic acid or ozone typically leads to the formation of 9,10-phenanthrenequinone. Further oxidation can cleave the ring to yield diphenic acid. Given this precedent, this compound would likely react similarly, yielding 1,2,3,4-tetramethyl-9,10-phenanthrenequinone.

Reduction: Reduction of the phenanthrene system is typically achieved through catalytic hydrogenation. The reaction generally proceeds stepwise, with the outer rings being reduced before the central ring. For phenanthrene, hydrogenation with hydrogen gas over a palladium catalyst can yield 9,10-dihydrophenanthrene. More vigorous conditions can lead to further reduction. In the case of this compound, the ring containing the methyl groups would likely be one of the first to be reduced, ultimately leading to 1,2,3,4-tetramethyl-1,2,3,4,5,6,7,8-octahydrophenanthrene under forcing conditions. The reduction of phenanthrene with sodium in liquid ammonia (B1221849) (a Birch reduction) can also lead to di- or tetrahydro- derivatives. nih.gov

Table 2: Predicted Oxidation and Reduction Reactions

Reaction Type Reagents Major Product (Predicted)
Oxidation CrO₃, CH₃COOH 1,2,3,4-Tetramethyl-9,10-phenanthrenequinone

| Reduction | H₂, Pd/C | 1,2,3,4-Tetramethyl-9,10-dihydrophenanthrene |

Photochemical Transformations and Cycloadditions

Photochemical Transformations: Polycyclic aromatic hydrocarbons are known for their rich photochemistry. wikipedia.org Phenanthrene itself can undergo photochemical reactions, such as photodimerization or photocyclization, when irradiated with UV light. For example, photochemical electrocyclization of stilbene (B7821643) derivatives is a common method for synthesizing the phenanthrene core. While specific photochemical studies on this compound are not widely reported, it is expected to exhibit photochemical activity characteristic of the phenanthrene chromophore.

Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. rsc.org Anthracene (B1667546) readily undergoes Diels-Alder reactions across its central 9,10-positions. Phenanthrene, however, is a much less reactive diene in this context. stackexchange.com This reduced reactivity is explained by molecular orbital theory; the symmetry of phenanthrene's frontier molecular orbitals (HOMO/LUMO) is less suitable for a concerted [4+2] cycloaddition compared to anthracene. stackexchange.com

While phenanthrene can be forced to react as a diene at the 9,10-positions with very reactive dienophiles under harsh conditions, the presence of the methyl groups at the 1 and 4 positions on this compound would introduce significant steric hindrance. This steric crowding would likely further inhibit or completely prevent the approach of a dienophile to the 9,10-positions, making a Diels-Alder reaction highly unfavorable.

Formation of π-Complexes and Coordination Compounds

The electron-rich π-system of polycyclic aromatic hydrocarbons can act as a ligand, coordinating to transition metals to form organometallic π-complexes. nih.gov Arenes readily form complexes, such as (η⁶-arene)Cr(CO)₃, with metals like chromium. The formation of these "piano-stool" complexes involves the donation of electron density from the aromatic ring's π-orbitals to the metal center.

This compound, with its extended π-system and the additional electron-donating character of the four methyl groups, would be an excellent candidate for forming such complexes. The increased electron density should enhance its ability to act as a ligand compared to unsubstituted phenanthrene. It could potentially coordinate to a metal center using one of its terminal rings. For example, reaction with chromium hexacarbonyl, Cr(CO)₆, would be expected to yield a chromium tricarbonyl complex.

Table 3: Predicted π-Complex Formation

Metal Reagent Predicted Complex

Derivatization Strategies for Functionalization and Analog Generation

Methyl Group Transformations

The four methyl groups of this compound offer specific sites for functionalization, distinct from the aromatic core. The C-H bonds of these methyl groups are at benzylic positions, making them more reactive than typical alkane C-H bonds. libretexts.org

Free-Radical Halogenation: Benzylic C-H bonds are particularly susceptible to free-radical halogenation. wikipedia.orglscollege.ac.in Reagents like N-bromosuccinimide (NBS), in the presence of a radical initiator such as benzoyl peroxide or UV light, are commonly used to selectively brominate the benzylic position. libretexts.org This reaction proceeds via a free-radical chain mechanism, with the key step being the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org

Applying this to this compound, one would expect the reaction with NBS to yield monobrominated products at one of the methyl groups, such as 1-(bromomethyl)-2,3,4-trimethylphenanthrene. The use of excess reagent could lead to polyhalogenation. These resulting benzylic halides are versatile intermediates for further synthesis. ncert.nic.in

Benzylic Oxidation: The benzylic positions are also prone to oxidation. libretexts.org Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl group on an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen. youtube.com In the case of this compound, controlled oxidation could potentially oxidize one or more of the methyl groups to carboxylic acid groups. For instance, vigorous oxidation would be expected to convert all four methyl groups, leading to phenanthrene-1,2,3,4-tetracarboxylic acid. Milder or more selective methods might allow for partial oxidation. nih.govorganic-chemistry.org

Table 4: Predicted Methyl Group Transformations

Reaction Type Reagents Major Product (Predicted, Monosubstituted)
Free-Radical Bromination N-Bromosuccinimide (NBS), initiator 1-(Bromomethyl)-2,3,4-trimethylphenanthrene

| Benzylic Oxidation | KMnO₄, H₃O⁺, heat | 2,3,4-Trimethylphenanthrene-1-carboxylic acid |

Side-Chain Modifications of this compound

The chemical behavior of this compound is significantly influenced by the four methyl groups attached to one of its terminal aromatic rings. These alkyl substituents are not mere passive additions; they represent reactive sites that can be chemically altered to produce a variety of derivatives. The carbon atoms of these methyl groups are in a "benzylic" position—directly attached to the aromatic phenanthrene core. This position confers unique reactivity, primarily due to the ability of the aromatic ring to stabilize radical and cationic intermediates formed at the benzylic carbon through resonance. libretexts.orgpressbooks.publibretexts.org

While specific documented research focusing exclusively on the side-chain modifications of this compound is limited, the expected reactivity can be inferred from the well-established chemistry of other alkyl-substituted polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.gov Studies on simpler alkylphenanthrenes and other alkylated aromatics show that side-chain oxidation and halogenation are primary transformation pathways. libretexts.orgnih.gov

Benzylic Oxidation

A fundamental reaction of alkyl-substituted aromatic compounds is the oxidation of the alkyl side chain. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can convert a benzylic methyl group into a carboxylic acid group (–COOH). libretexts.orgpressbooks.pubyoutube.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition met by all four methyl groups in this compound. libretexts.orgyoutube.com

The reaction mechanism is complex but is understood to initiate at the benzylic C-H bond. pressbooks.pub Depending on the reaction conditions and the amount of oxidizing agent used, it is conceivable that one or more of the methyl groups on the phenanthrene core could be oxidized. For instance, controlled oxidation might lead to a mono- or di-carboxylic acid derivative, while exhaustive oxidation could potentially convert all four methyl groups. This transformation is significant as it converts a non-polar alkyl group into a polar, acidic functional group, drastically altering the molecule's physical and chemical properties.

A study on the metabolism of various alkylated phenanthrenes demonstrated that alkyl substitution tends to shift metabolic processes toward side-chain oxidation over oxidation of the aromatic ring itself. nih.gov Although this compound was not among the compounds tested, this finding supports the chemical principle that its methyl groups are prime targets for oxidative modification. nih.gov

Table 1: Expected Products from Side-Chain Oxidation This table presents hypothetical reaction products based on established chemical principles, as specific experimental data for this compound is not available in the cited literature.

Starting MaterialReagentExpected Product(s)Reaction Type
This compoundKMnO₄ (controlled)2,3,4-Trimethylphenanthrene-1-carboxylic acidBenzylic Oxidation
This compoundKMnO₄ (excess)Phenanthrene-1,2,3,4-tetracarboxylic acidExhaustive Benzylic Oxidation

Benzylic Halogenation

The methyl side chains of this compound are also susceptible to free-radical halogenation. This type of reaction typically employs reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide) or light. libretexts.orgorgoreview.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. orgoreview.com The key step is the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. pressbooks.pubyoutube.com This stabilized intermediate then reacts with a bromine source to form the brominated product. pressbooks.pub

Given the four equivalent methyl groups (in terms of being benzylic), mono-bromination would likely result in the formation of 1-(bromomethyl)-2,3,4-trimethylphenanthrene. Further reaction could lead to di- or poly-brominated species, or even the formation of dibromomethyl or tribromomethyl groups if a single methyl side chain reacts multiple times.

These halogenated derivatives are valuable synthetic intermediates. The benzylic halide group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups (e.g., -OH, -CN, -OR), thereby opening pathways to a broad class of new phenanthrene derivatives. orgoreview.comyoutube.com

Table 2: Expected Products from Side-Chain Halogenation This table presents hypothetical reaction products based on established chemical principles, as specific experimental data for this compound is not available in the cited literature.

Starting MaterialReagentExpected ProductReaction Type
This compoundN-Bromosuccinimide (NBS), Peroxide1-(Bromomethyl)-2,3,4-trimethylphenanthreneBenzylic Bromination
1-(Bromomethyl)-2,3,4-trimethylphenanthreneNaCN2,3,4-Trimethylphenanthrene-1-acetonitrileNucleophilic Substitution
1-(Bromomethyl)-2,3,4-trimethylphenanthreneNaOH (aq)(2,3,4-Trimethylphenanthren-1-yl)methanolNucleophilic Substitution

Role of 1,2,3,4 Tetramethylphenanthrene As a Chemical Probe and Analytical Standard

Applications in Fundamental Organic Reaction Mechanism Studies

Currently, there is a lack of specific studies in the available scientific literature that utilize 1,2,3,4-tetramethylphenanthrene as a chemical probe to elucidate fundamental organic reaction mechanisms. Research into the reaction mechanisms of phenanthrene (B1679779), such as photocatalytic degradation or catalytic cracking, has primarily focused on the parent compound. researchgate.netepa.govnih.govrsc.org While these studies provide insights into the general reactivity of the phenanthrene core, the influence of the specific substitution pattern of four methyl groups at the 1, 2, 3, and 4 positions on these reaction pathways has not been a significant focus of published research. The steric and electronic effects of these methyl groups would undoubtedly alter the reactivity and product distribution in such reactions, but dedicated mechanistic studies on this particular isomer are not prominent.

Use as a Reference Standard in Chromatographic Separations of PAHs

The analysis of complex mixtures of PAHs, such as those found in environmental and petroleum samples, heavily relies on chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The accurate identification and quantification of individual isomers in these mixtures necessitate the use of well-characterized reference standards.

The analysis of alkylated PAHs, including tetramethylphenanthrene isomers, is crucial for source apportionment and environmental forensics. ontosight.ai These compounds are often analyzed as a group (e.g., C4-phenanthrenes) using GC coupled with mass spectrometry (GC-MS). ontosight.ai However, the specific use of this compound as a discrete reference standard for GC method development is not widely reported. The co-elution of numerous PAH isomers in complex samples presents a significant analytical challenge, and while methods are developed to separate groups of isomers, data on the retention behavior of individual tetramethylphenanthrene isomers on various GC columns is scarce.

A comprehensive study on the analysis of PAHs in biological tissues of lactating goats utilized deuterium-labeled phenanthrene as an internal standard for the parent compound and its hydroxylated metabolites, but did not include methylated derivatives as specific analytes or standards. nih.gov This highlights the common focus on the parent PAHs and their primary metabolites in many analytical methods.

Table 1: General GC-MS Parameters for PAH Analysis This table represents typical conditions for the analysis of broader PAH groups, within which this compound would be a component, though not necessarily a target analyte with a dedicated standard.

ParameterTypical Value/Condition
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Injection Mode Splitless or Pulsed Splitless
Oven Program Temperature-programmed, e.g., initial hold at 60-80°C, ramp at 5-10°C/min to 300-320°C, final hold
Detector Mass Spectrometer (MS)
MS Mode Electron Ionization (EI) with Selected Ion Monitoring (SIM) or full scan

Similar to GC, HPLC is a cornerstone technique for PAH analysis, often coupled with fluorescence or UV detectors. Method development for HPLC focuses on achieving optimal separation of a wide range of PAHs. While numerous studies detail the optimization of HPLC methods for the 16 EPA priority PAHs and other common derivatives, there is no specific mention of this compound being used as a reference standard for optimizing these methods. The development of analytical methods for endocrine-disrupting chemicals in water, which can include some PAHs, also does not specifically list this compound as a target analyte or standard. dphen1.com

Calibration and Validation in Advanced Spectroscopic Detection Methods

Advanced spectroscopic techniques are invaluable for the sensitive and selective detection of PAHs. For instance, fluorescence spectroscopy is particularly well-suited for PAH analysis due to their native fluorescence. Quantitative analysis using these methods requires robust calibration models. Studies on the quantitative analysis of phenanthrene in soil using fluorescence spectroscopy coupled with chemometric models have been conducted. nih.gov However, these studies focus on the parent compound, and there is no indication that this compound is used for the calibration or validation of such methods for methylated PAHs.

Interdisciplinary Applications in Materials Science

The chemical properties of PAHs, such as their extended π-systems, make them candidates for applications in materials science, particularly in the field of organic electronics. Research has explored the use of functionalized phenanthrene derivatives in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For example, novel phenanthrene-based conjugated oligomers have been synthesized and shown to exhibit high charge mobility and stability, making them promising as p-channel semiconductors. researchgate.net Furthermore, phenanthrene-conjugated N-heteroacenes have been developed as air-stable n-type semiconducting materials. nih.gov

However, the scientific literature does not currently contain reports on the use of this compound as a component in organic semiconductors or dyes. The research in this area tends to focus on phenanthrene derivatives with more complex functional groups designed to tune the electronic and optical properties in a specific manner. Similarly, while tetramethyltetraselenafulvalene (B1583116) (TMTSF) is a well-known organic conductor, there is no established link to tetramethylphenanthrene in this context. mdpi.com

Based on a thorough review of available scientific literature, the role of this compound as a specific chemical probe for mechanistic studies or as a dedicated analytical standard for chromatographic and spectroscopic methods is not well-established. It is primarily encountered as a component of complex C4-phenanthrene isomer mixtures in environmental and geological samples. While the analysis of methylated PAHs as a class is of significant interest, the lack of focused research on the 1,2,3,4-isomer specifically, and the absence of its commercial availability as a certified reference material, limit its current utility in the precise applications outlined. Future research may yet uncover specific properties or applications for this compound, but at present, its significance is largely within the broader context of alkylated PAH analysis.

Future Directions and Emerging Research Avenues in 1,2,3,4 Tetramethylphenanthrene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted phenanthrenes has traditionally involved multi-step procedures that can be resource-intensive. The future of 1,2,3,4-tetramethylphenanthrene synthesis lies in the development of methodologies that are not only high-yielding but also align with the principles of green chemistry.

Key areas for future development include:

One-Pot Domino Reactions: Palladium-catalyzed domino reactions have emerged as a powerful tool for constructing the phenanthrene (B1679779) skeleton in a single pot from readily available starting materials. A novel approach involves a three-component reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, which proceeds through C-H activation, decarbonylation, and a retro-Diels-Alder process. bohrium.com This method offers significant advantages over previous techniques, including shorter reaction times and higher yields. bohrium.com Future work could adapt this versatile protocol for the specific, high-yield synthesis of this compound by selecting appropriately substituted precursors.

Intramolecular Cyclization Strategies: An efficient pathway to phenanthrenes involves the intramolecular cyclization of (1,1')-biphenyl aldehydes and ketones, promoted by reagents like potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF). researchgate.net This method is notable for its mild reaction conditions and high efficiency. researchgate.net Research could focus on designing and synthesizing a custom biphenyl (B1667301) precursor that, upon cyclization, would exclusively yield the 1,2,3,4-tetramethyl substitution pattern.

Photochemical Synthesis: Photochemical electrocyclization of stilbene (B7821643) derivatives presents an alternative, atom-economical route to the phenanthrene core. researchgate.net While traditional methods may have drawbacks, modern photochemical reactors offer enhanced safety and efficiency. Future research could explore the synthesis of a tetramethyl-substituted stilbene that can be efficiently converted to this compound using visible-light photocatalysis, reducing the reliance on high-energy UV sources and harsh reagents.

Sustainable Catalysis: The broader push in chemical synthesis is towards replacing hazardous reagents and catalysts with more environmentally benign alternatives. ismar.org Future routes to this compound could explore the use of earth-abundant metal catalysts or even metal-free catalytic systems, as well as employing greener solvents and energy sources to minimize environmental impact. ismar.orgacs.org

Synthetic StrategyKey FeaturesPotential for this compound
Palladium-Catalyzed Domino Reaction One-pot, high yield, short reaction time, wide substrate scope. bohrium.comAdaptation of aryl iodide and benzoyl chloride precursors to incorporate the required methyl groups.
KOt-Bu Promoted Intramolecular Cyclization Mild conditions, high efficiency, uses biphenyl precursors. researchgate.netDesign of a specific tetramethyl-substituted biphenyl aldehyde/ketone for targeted cyclization.
Photochemical Electrocyclization Atom-economical, utilizes stilbene derivatives. researchgate.netDevelopment of a sustainable photochemical process for cyclizing a corresponding tetramethyl stilbene.

Advanced Computational Studies on Reactivity and Intermolecular Interactions

While experimental work provides invaluable data, computational chemistry offers a powerful lens to understand and predict the behavior of molecules at an atomic level. For this compound, future computational studies are crucial for elucidating its intrinsic properties and guiding experimental design.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to map the electron density distribution across the this compound molecule. This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack. Such studies can identify which of the aromatic protons are most acidic or which carbons are most susceptible to substitution, thereby guiding the design of new chemical transformations. Theoretical models have been used to link the electronic properties of PAHs to their activities, and these can be expanded to predict specific reactivity for this compound. researchgate.net

Understanding Intermolecular Forces: The arrangement of molecules in the solid state and in solution is governed by non-covalent interactions like π-π stacking and van der Waals forces. Advanced computational methods can model these interactions for this compound dimers and larger aggregates. Understanding how the four methyl groups influence its stacking geometry is critical for designing functional materials, such as organic semiconductors, where intermolecular charge transport is key.

Conformational Analysis: While the phenanthrene core is planar, the four adjacent methyl groups can cause steric strain, potentially leading to slight distortions from planarity. Early structural studies using techniques like the Nuclear Overhauser Effect (NOE) provided insights into the stereochemistry of such crowded systems. researchgate.netismar.orgacs.orgismar.org Modern computational tools can perform detailed conformational analyses to determine the most stable three-dimensional structure and the energy barriers for bond rotations, which influence the molecule's physical and chemical properties.

Exploration of New Chemical Reactivity and Catalytic Transformations

Building on a deeper understanding of its electronic structure, the exploration of novel reactions involving this compound as a scaffold is a promising research frontier.

Selective C-H Functionalization: A major goal in modern organic chemistry is the direct functionalization of C-H bonds. Future research could target the selective activation of specific C-H bonds on the aromatic core of this compound, bypassing the need for pre-functionalized substrates. This would enable the direct installation of new functional groups, opening up pathways to a wide array of novel derivatives.

Catalytic Dehydrogenation: The tetramethylphenanthrene structure can be viewed as a precursor to larger, more complex π-conjugated systems. Catalytic methods could be developed to selectively dehydrogenate and couple these molecules, potentially forming novel carbon-rich nanostructures or extended graphene-like ribbons with tailored electronic properties.

Transformation into Heterocyclic Analogues: There is growing interest in replacing carbon atoms within PAH frameworks with heteroatoms like nitrogen, sulfur, or phosphorus to tune their electronic and physical properties. Future work could investigate the transformation of this compound into its aza-, thia-, or phospha-analogues, creating new families of compounds with potential applications in electronics and catalysis. For instance, the transformation of phenanthrene itself in the presence of mediators suggests that new oxidative reaction pathways could be explored. redalyc.org

Applications in Advanced Chemical Technologies and Functional Materials

The unique structure of this compound makes it an intriguing candidate for development in materials science, strictly avoiding biomedical contexts.

Organic Electronics: Polycyclic aromatic hydrocarbons are the foundational components of many organic electronic materials. The conjugated π-system of phenanthrene provides a pathway for charge transport. Methylated PAHs have been investigated for their potential in advanced functional materials. mpg.deresearchgate.net The specific substitution pattern of this compound could be leveraged to fine-tune properties like solubility, solid-state packing, and energy levels (HOMO/LUMO). Future research could focus on synthesizing derivatives of this compound for use as active components in:

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters, where the methyl groups could enhance solubility for solution-based processing and influence the emission color and efficiency.

Organic Field-Effect Transistors (OFETs): As the semiconductor layer, where the methyl groups would critically influence the molecular packing and, consequently, the charge carrier mobility.

Advanced Lubricants and Heat-Transfer Fluids: The thermal stability inherent to the aromatic core of phenanthrene suggests potential applications. The tetramethyl substitution enhances its lipophilicity. mpg.de This could make it, or its hydrogenated derivatives, a candidate for high-performance lubricants or heat-transfer fluids, where thermal and chemical stability under extreme conditions are paramount. Research into the physical properties of related PAHs, such as tetrachloronaphthalene, for use in lubricants provides a precedent for this line of inquiry.


Q & A

Basic Research Questions

Q. How is 1,2,3,4-Tetramethylphenanthrene identified and characterized in environmental or synthetic samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5 or SE-30) for separation, coupled with retention index (RI) matching against standardized databases. Confirm structural assignments via nuclear magnetic resonance (NMR), particularly carbon-13 NMR, to resolve methyl group positions and stereochemistry .
  • Key Data : CAS RN 4466-77-7 and systematic name "this compound" are critical for cross-referencing in analytical workflows .

Q. What synthetic routes are available for preparing this compound?

  • Methodology : Employ Diels-Alder reactions or Friedel-Crafts alkylation to introduce methyl groups to a phenanthrene backbone. Optimize solvent systems (e.g., toluene or N,N-dimethylformamide) and reaction temperatures to enhance yield and purity. Post-synthetic hydroxylation (e.g., 4,5-dihydroxy derivatives) may require oxidative conditions .
  • Challenges : Methylation regioselectivity and steric hindrance can lead to byproducts; purification via column chromatography is often necessary .

Q. How does the structure of this compound compare to other polycyclic aromatic hydrocarbons (PAHs) in toxicity studies?

  • Methodology : Compare tumorigenic activity using in vitro assays (e.g., Ames test) and in vivo models. Structural analogs like benz[a]anthracene and chrysene share fused phenanthrene frameworks but differ in methylation patterns, impacting metabolic activation pathways .
  • Key Finding : Historically, this compound was identified as tumorigenic in 1951, with activity linked to methyl group positioning altering DNA adduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for methylated phenanthrenes?

  • Methodology : Perform meta-analyses of historical and modern datasets, accounting for variations in experimental design (e.g., dosing regimens, model organisms). Use computational tools (e.g., QSAR models) to predict metabolic pathways and validate with targeted mutagenicity assays .
  • Case Study : Early studies (e.g., 1951 tumorigenicity reports) may lack mechanistic detail; modern epigenomic profiling can clarify methylation-dependent carcinogenic mechanisms .

Q. What advanced techniques are used to study stereochemical effects in methylated phenanthrenes?

  • Methodology : Apply chiral chromatography (e.g., HPLC with cyclodextrin-based columns) or X-ray crystallography to resolve stereoisomers. Dynamic NMR can probe pseudo-axial vs. pseudo-equatorial methyl conformations, as seen in 4-methyl-1,2,3,4-tetrahydrophenanthrene derivatives .
  • Challenge : Limited synthetic availability of stereoisomers complicates comparative studies .

Q. How does methyl group positioning influence the environmental persistence of this compound?

  • Methodology : Conduct photodegradation studies under simulated sunlight with UV-Vis monitoring. Compare degradation rates to unmethylated phenanthrene. Use solid-phase extraction (SPE) and GC-MS to quantify metabolites in soil or water matrices .
  • Key Insight : Methylation reduces solubility, increasing adsorption to organic matter but may enhance resistance to microbial degradation .

Q. What role does this compound play in structure-activity relationship (SAR) studies of PAHs?

  • Methodology : Synthesize positional isomers (e.g., 1,3,5,7-tetramethylphenanthrene) and compare electronic properties (HOMO-LUMO gaps via DFT calculations) and bioactivity. Correlate methyl group placement with electrophilicity and DNA-binding potential .
  • Finding : Methylation at bay regions (e.g., positions 1 and 2) increases steric shielding, potentially reducing metabolic activation .

Data and Technical Challenges

Q. How can researchers address inconsistencies in synthetic yields of methylated phenanthrenes?

  • Methodology : Optimize catalysts (e.g., Lewis acids for Friedel-Crafts) and reaction stoichiometry. Use design-of-experiments (DoE) approaches to identify critical variables (e.g., temperature, solvent polarity). Characterize byproducts via high-resolution MS to refine synthetic pathways .

Q. What strategies validate the detection of this compound in complex environmental matrices?

  • Methodology : Spike recovery experiments with isotopically labeled internal standards (e.g., ¹³C analogs). Validate GC-MS protocols using EPA Reference ID 4466-77-7 and cross-check against NIST databases to minimize false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.